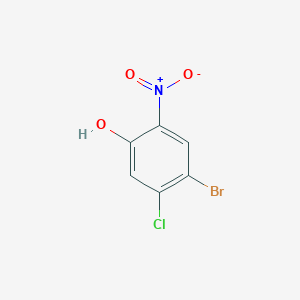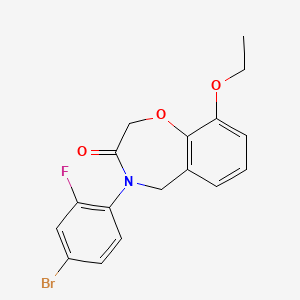
4-(4-bromo-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzoxazepin derivative. Benzoxazepines are seven-membered heterocyclic compounds containing an oxygen and a nitrogen atom. They are known to exhibit a wide range of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzoxazepin ring system, possibly through a cyclization reaction. The bromo and fluoro substituents on the phenyl ring and the ethoxy group on the benzoxazepin ring would likely be introduced through substitution reactions. However, without specific literature or experimental procedures, this is purely speculative.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazepin ring system, with a bromo and fluoro substituent on one of the phenyl rings and an ethoxy group on the benzoxazepin ring.Chemical Reactions Analysis
As a benzoxazepin derivative, this compound could potentially undergo a variety of chemical reactions. The bromo and fluoro substituents on the phenyl ring could potentially be replaced via nucleophilic aromatic substitution reactions. The ethoxy group could potentially be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoxazepin ring system and the various substituents would likely result in a relatively high molecular weight and a complex three-dimensional structure. The compound is likely to be solid at room temperature.Scientific Research Applications
Synthesis Methodologies
Research on compounds with structural similarities to "4-(4-bromo-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" has led to the development of practical synthesis methodologies for bioactive molecules. For instance, the synthesis of orally active CCR5 antagonists involves complex organic reactions such as esterification, intramolecular Claisen type reactions, and the Suzuki−Miyaura reaction, highlighting the compound's relevance in the synthesis of therapeutic agents (Ikemoto et al., 2005).
Fluorescent Probes
Derivatives of benzoxazole and benzothiazole, which share a core structure with the compound , have been applied in the development of fluorescent probes. These probes can sense pH changes and the presence of metal cations, such as magnesium and zinc, demonstrating the compound's potential utility in chemical sensing and bioimaging (Tanaka et al., 2001).
Heterocyclic Chemistry
The creation of seven-membered heterocycles from reactions involving structurally similar compounds showcases the utility of such molecules in heterocyclic chemistry. These reactions contribute to the development of novel organic compounds with potential applications in materials science and pharmaceuticals (MarutaMasamichi et al., 1979).
Antimicrobial Agents
Research involving the synthesis of chromone-based 1,2,3-triazoles, which are structurally related to the compound , has shown significant antimicrobial activity. This highlights the potential application of such compounds in developing new antimicrobial agents (Dofe et al., 2016).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions. It’s also important to consider that the bromo and fluoro substituents, if released during metabolism or degradation, could potentially have environmental impacts.
Future Directions
Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activity. This could involve in vitro testing to determine its interactions with various biological targets, as well as in vivo testing to assess its effects in a whole organism context.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-9-ethoxy-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO3/c1-2-22-15-5-3-4-11-9-20(16(21)10-23-17(11)15)14-7-6-12(18)8-13(14)19/h3-8H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMOAYHAAZXKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OCC(=O)N(C2)C3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

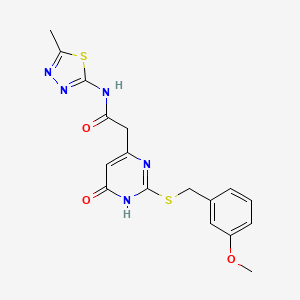
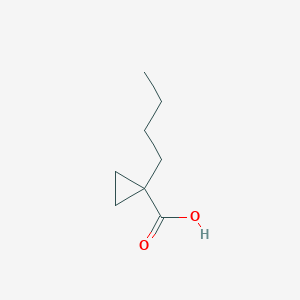


![N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2576673.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)
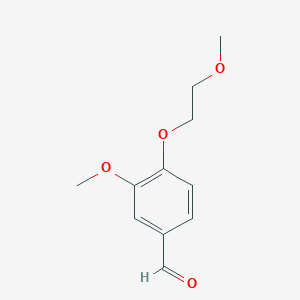
![N,N'-((3aR,4S,7R,7aS)-5-isopropyl-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2576676.png)
![2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2576682.png)
![(Z)-6-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2576685.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)
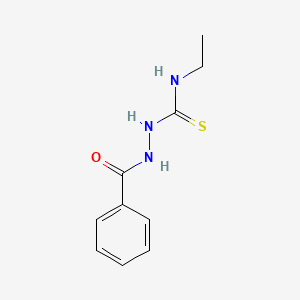
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2576689.png)
